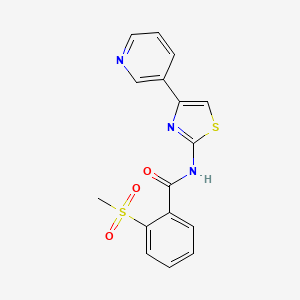

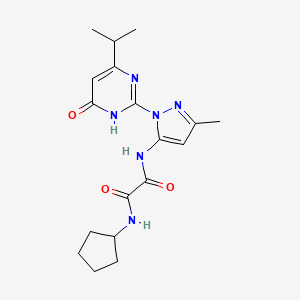

2-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide, also known as MPT0B390, is a novel small molecule that has shown promising results in scientific research. It belongs to the class of benzamide compounds and has a molecular weight of 383.47 g/mol.

Scientific Research Applications

Antimalarial and Antiviral Activities

2-(methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide derivatives have been explored for their potential antimalarial and antiviral activities. A study highlighted the synthesis of sulfonamide derivatives, demonstrating significant in vitro antimalarial activity with IC50 values of <30µM. These compounds exhibited excellent selectivity and did not show cytotoxicity at the tested concentrations, with one compound showing exceptional activity with an IC50 of 1.2µM. Theoretical calculations and molecular docking studies further supported their potential as antimalarial agents, showing small energy affinity against key Plasmodium enzymes. Additionally, docking studies on main protease (SARS-CoV-2) indicated potential antiviral activity against COVID-19 (Fahim & Ismael, 2021).

Metabolic Pathways and Drug Development

Investigations into the metabolic fate and disposition of related compounds, such as GDC-0449 (Vismodegib), a hedgehog signaling pathway inhibitor, have provided insights into the complex metabolic pathways involved. Studies in rats and dogs revealed extensive metabolism, with major pathways involving oxidation followed by phase II glucuronidation or sulfation. These findings are crucial for understanding the pharmacokinetics and optimizing the therapeutic efficacy of related drugs (Yue et al., 2011).

Synthesis and Characterization of Derivatives

Research has focused on the synthesis and characterization of various derivatives to explore their potential applications. For example, the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate of Tianeptine, showcases the versatility of such compounds in pharmaceutical synthesis. Optimizing reaction conditions has led to significant yields, highlighting the compound's utility in medicinal chemistry (Xiu-lan, 2009).

Green Synthesis Approaches

Efforts to develop environmentally friendly synthesis methods have led to the modified synthesis of related intermediates, such as 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, used in the synthesis of proton pump inhibitors. These approaches focus on green chemistry principles, aiming to reduce waste and improve efficiency in pharmaceutical manufacturing (Gilbile et al., 2017).

Antimicrobial and Antifungal Activities

Derivatives have also been investigated for their antimicrobial and antifungal properties. Synthesis of sulfonyl-substituted nitrogen-containing heterocyclic systems has led to compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This research opens new avenues for the development of antimicrobial agents (Sych et al., 2019).

properties

IUPAC Name |

2-methylsulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S2/c1-24(21,22)14-7-3-2-6-12(14)15(20)19-16-18-13(10-23-16)11-5-4-8-17-9-11/h2-10H,1H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEVFPLHKQLLCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{[6-(2-methoxyethoxy)pyridazin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2409644.png)

![N~1~-(3,5-difluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2409645.png)

![3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B2409652.png)

![2-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2409653.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-methylindol-3-yl)sulfonylacetamide](/img/structure/B2409654.png)

![2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2409657.png)

![[5-(1,1-Difluoroethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2409661.png)

![Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate](/img/structure/B2409662.png)

![2-Chloro-N-[2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]acetamide](/img/structure/B2409664.png)